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Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mode

of action of the herbicide Triafamone. Developed by Bayer CropScience under the code AE

1887196, Triafamone is a potent sulfonanilide herbicide used for broad-spectrum weed control

in rice cultivation.[1] This document details its chemical properties, outlines the multi-step

synthesis process with experimental protocols, and presents its herbicidal efficacy through

quantitative data. Furthermore, it illustrates key biological and experimental processes through

detailed diagrams, offering a valuable resource for professionals in the field of agrochemical

research and development.

Discovery and Development
Triafamone was identified as a promising herbicidal candidate through a rigorous screening

process. It is a member of the sulfonanilide class of herbicides and is distinguished by its

efficacy against a wide range of weeds prevalent in rice paddies, including various grasses and

sedges.[1]

Physicochemical Properties
A summary of the key physicochemical properties of Triafamone is presented in Table 1. This

data is essential for formulation development, environmental fate assessment, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1683233?utm_src=pdf-interest
https://www.benchchem.com/product/b1683233?utm_src=pdf-body
https://www.benchchem.com/product/b1683233?utm_src=pdf-body
https://ojs.openagrar.de/index.php/JKA/article/view/1780
https://www.benchchem.com/product/b1683233?utm_src=pdf-body
https://ojs.openagrar.de/index.php/JKA/article/view/1780
https://www.benchchem.com/product/b1683233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


toxicological studies.

Table 1: Physicochemical Properties of Triafamone

Property Value

IUPAC Name

N-[2-(4,6-dimethoxy-1,3,5-triazine-2-

carbonyl)-6-fluorophenyl]-1,1-difluoro-N-

methylmethanesulfonamide

CAS Number 874195-61-6

Molecular Formula C₁₄H₁₃F₃N₄O₅S

Molecular Weight 406.34 g/mol

Appearance White powdery solid

Melting Point 105.6 °C

Vapor Pressure 6.4 x 10⁻⁶ Pa (20 °C)

Solubility in Water (20°C) 33 mg/L (at pH 7)

LogP (octanol/water) 1.5 - 1.6 (at 22-23°C and pH 4-9)

Synthesis of Triafamone
The synthesis of Triafamone is a multi-step process that involves the construction of the core

sulfonanilide structure followed by the introduction of the triazine moiety. The overall synthetic

pathway is depicted in the diagram below.
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Caption: Synthetic pathway of Triafamone.

Experimental Protocols
The following protocols are based on generalized descriptions of the synthesis and may require

optimization.

Step 1: Indolone Formation

Reaction: Aniline is reacted with methyl 2-methylthioacetate in the presence of sulfuryl

chloride.

Procedure: To a solution of aniline in a suitable solvent (e.g., dichloromethane), add methyl

2-methylthioacetate. Cool the mixture in an ice bath and add sulfuryl chloride dropwise. Stir

the reaction at room temperature until completion (monitored by TLC). Quench the reaction

with water and extract the product with an organic solvent. The organic layer is then dried

and concentrated to yield the indolone intermediate.

Step 2: Reductive Cleavage

Reaction: The methylthiol group of the indolone intermediate is cleaved.

Procedure: The indolone intermediate is dissolved in a suitable solvent (e.g., ethanol) and a

reducing agent (e.g., Raney nickel) is added. The mixture is stirred under a hydrogen
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atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is

evaporated to give the cleaved intermediate.

Step 3: SNAr Reaction with Triazine

Reaction: The intermediate from the previous step undergoes a nucleophilic aromatic

substitution (SNAr) reaction with a triazine derivative under basic conditions.

Procedure: The intermediate is dissolved in a polar aprotic solvent (e.g., DMF) and a base

(e.g., potassium carbonate) is added, followed by the addition of the triazine derivative. The

reaction mixture is heated until the starting material is consumed. The product is isolated by

extraction and purified by column chromatography.

Step 4: Sulfonamide Formation

Reaction: The resulting indolone is treated with difluorosulfonyl chloride in the presence of a

catalyst.

Procedure: To a solution of the indolone in an appropriate solvent (e.g., acetonitrile), add 1-

methylimidazole followed by the dropwise addition of difluorosulfonyl chloride at a low

temperature. The reaction is stirred until completion. The product is isolated by extraction

and purified.

Step 5: Oxidation

Reaction: The indolone intermediate is oxidized to reveal the benzophenone motif.

Procedure: The sulfonamide intermediate is treated with an iron sulfate and hydrogen

peroxide mixture. The reaction is carried out in a suitable solvent and monitored until the

oxidation is complete. The product is then extracted and purified.

Step 6: Methylation

Reaction: The final step is the methylation of the advanced intermediate to yield Triafamone.

Procedure: The intermediate is dissolved in a suitable solvent and a methylating agent (e.g.,

methyl iodide) is added in the presence of a base (e.g., potassium carbonate). The reaction
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is stirred until completion, and the final product, Triafamone, is isolated and purified.

Mode of Action
Triafamone is an inhibitor of the enzyme acetolactate synthase (ALS), also known as

acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of

branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] By inhibiting ALS,

Triafamone disrupts protein synthesis and cell growth, ultimately leading to the death of

susceptible weeds.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Triafamone (AE 1887196) a new rice herbicide for Asia | Julius-Kühn-Archiv
[ojs.openagrar.de]

2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

4. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Discovery and Synthesis of Triafamone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683233#triafamone-discovery-and-synthesis-
process]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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